N-butyl-4-pyridone

Description

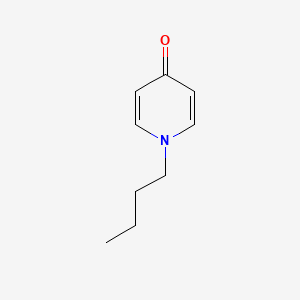

Structure

3D Structure

Properties

Molecular Formula |

C9H13NO |

|---|---|

Molecular Weight |

151.21 g/mol |

IUPAC Name |

1-butylpyridin-4-one |

InChI |

InChI=1S/C9H13NO/c1-2-3-6-10-7-4-9(11)5-8-10/h4-5,7-8H,2-3,6H2,1H3 |

InChI Key |

WKAJDYBZGJFQQK-UHFFFAOYSA-N |

Canonical SMILES |

CCCCN1C=CC(=O)C=C1 |

Origin of Product |

United States |

Synthetic Methodologies for N Butyl 4 Pyridone and Its Derivatives

Direct Synthesis Approaches to the Pyridone Core

Direct synthesis methods aim to construct the N-butyl-4-pyridone ring system in a convergent manner, often from acyclic precursors. These approaches are advantageous for their efficiency and ability to introduce desired substituents onto the pyridone core from the outset.

Cyclocondensation and Multi-Component Reactions for Pyridone Ring Formation

Cyclocondensation and multi-component reactions (MCRs) represent a powerful and atom-economical strategy for the de novo synthesis of pyridine (B92270) and pyridone rings. bohrium.comacsgcipr.org These reactions involve the one-pot combination of three or more starting materials to form a complex product, thereby reducing the number of synthetic steps and purification procedures. bohrium.com Classical named reactions like the Hantzsch and Guareschi-Thorpe syntheses provide foundational frameworks for building the pyridone core. acsgcipr.org

In the context of this compound, an MCR could theoretically involve the condensation of a β-ketoester, an aldehyde, and butylamine (B146782). However, literature more commonly describes the synthesis of substituted pyridones. For instance, a three-component synthesis of polysubstituted pyridines has been developed based on the Diels-Alder reactions of 2-azadienes, which are formed in situ from an aza-Wittig reaction. nih.gov

A notable advanced approach is the iron(III)-catalyzed methanesulfonic-acid-mediated [3 + 2 + 1C] annulation of enaminones with 1,3-dioxolane. This method provides access to 2-hydroxy-1,2-dihydropyridines. Interestingly, when N-alkyl-substituted enaminones are used, the reaction pathway can diverge. While various N-aryl-substituted enaminones yield the expected 2-hydroxy-1,2-dihydropyridine products, N-alkyl substrates such as those bearing n-butyl, benzyl (B1604629), or other similar groups, preferentially form 1,4-dihydropyridine (B1200194) (1,4-DHP) products in high yields (72-84%). acs.org This highlights a significant challenge and a point of synthetic divergence when attempting to construct the N-butyl-pyridone core directly through this specific advanced MCR.

Table 1: Outcome of Iron(III)-Catalyzed [3+2+1C] Annulation with N-Substituted Enaminones acs.org

| N-Substituent on Enaminone | Product Type | Yield (%) |

| Aryl (e.g., Phenyl, Tolyl) | 2-Hydroxy-1,2-dihydropyridine | 33-88 |

| n-Butyl | 1,4-Dihydropyridine | 84 |

| Benzyl | 1,4-Dihydropyridine | 72 |

Alkylation Strategies for N-Butyl Installation

A more common and direct route to this compound involves the alkylation of a pre-existing 4-pyridone or 4-hydroxypyridine (B47283) scaffold. This approach is predicated on the nucleophilic character of the pyridone ring.

The direct alkylation of 4-pyridone presents a significant regioselectivity challenge. The 4-pyridone molecule exists in tautomeric equilibrium with 4-hydroxypyridine, presenting two potential sites for alkylation: the ring nitrogen (N-alkylation) and the exocyclic oxygen (O-alkylation). ysu.edu The reaction of the ambident pyridone anion with an electrophile like a butyl halide (e.g., butyl bromide or iodide) can lead to a mixture of this compound and 4-butoxypyridine. ysu.eduresearchgate.net

The outcome of the reaction is influenced by several factors, including the nature of the solvent, the counter-ion of the base used for deprotonation, the specific alkylating agent, and the temperature. researchgate.net Generally, polar aprotic solvents tend to favor O-alkylation, while non-polar solvents can favor N-alkylation. Harder electrophiles tend to react at the harder oxygen atom, whereas softer electrophiles favor reaction at the softer nitrogen atom. While direct N-alkylation of the parent 4-pyridone with butyl halides is a fundamental approach, achieving high selectivity often requires careful optimization of reaction conditions or the use of specialized catalytic systems. nih.gov

A patent for the synthesis of an N-alkylated 2-pyridone derivative provides a relevant example of the conditions that can be employed. In this case, 2-hydroxypyrimidine (B189755) was reacted with isobutane (B21531) bromide in refluxing acetonitrile, yielding the N-alkylated product. google.com

Table 2: Example of N-Alkylation of a Pyridone Isomer google.com

| Substrate | Alkylating Agent | Solvent | Conditions | Product | Yield (%) |

| 2-Hydroxypyrimidine | Isobutane bromide | Acetonitrile | Reflux, 5 hours | N-Isobutyl-2-pyrimidinone | 82 |

Phase-transfer catalysis (PTC) is a powerful technique to overcome solubility issues in biphasic (e.g., aqueous/organic) reaction systems and can enhance the rate and selectivity of N-alkylation. ijirset.comacsgcipr.org In this method, a phase-transfer catalyst, typically a quaternary ammonium (B1175870) salt like tetrabutylammonium (B224687) bromide (TBAB) or tetrabutylammonium iodide (TBAI), transports the deprotonated pyridone anion from the aqueous or solid phase into the organic phase where the alkylating agent (butyl halide) resides. acsgcipr.orgprinceton.edu

This technique often allows for the use of milder reaction conditions and less expensive inorganic bases (e.g., NaOH, K₂CO₃) compared to strong bases in anhydrous organic solvents. acsgcipr.org The lipophilic cation of the PTC pairs with the pyridone anion, and this ion pair has sufficient solubility in the organic phase to react efficiently with the butyl halide.

For instance, the use of tetrabutylammonium iodide (n-Bu₄NI) has been reported to facilitate the selective N-alkylation of 4-alkoxy-2-pyridones with various alkyl halides in a mixture of potassium tert-butoxide (t-BuOK) and tetrahydrofuran (B95107) (THF). researchgate.net Similarly, a patented method describes the use of tetrabutylammonium fluoride (B91410) for the N-alkylation of 2-pyridone with isobutane bromide, achieving a high yield. google.com These examples, although on different pyridone isomers, demonstrate the utility of PTC for promoting selective N-alkylation. The choice of catalyst is crucial; factors like the size of the alkyl groups on the quaternary ammonium cation can influence catalytic efficiency. acsgcipr.org

Transformations from Precursor Heterocyclic Systems (e.g., Pyrone Derivatives)

A well-established and efficient method for the synthesis of 4-pyridones involves the transformation of a precursor γ-pyrone (pyran-4-one) ring. google.com The reaction of a 4-pyrone derivative with a primary amine, in this case, butylamine, leads to a ring-opening of the pyrone, followed by recyclization and dehydration to afford the corresponding N-substituted 4-pyridone. ysu.edu

This method is conceptually straightforward, as it involves the exchange of the oxygen heteroatom in the pyrone ring for a nitrogen atom from the amine. For example, the synthesis of 2,6-dimethyl-4-pyridones has been achieved by reacting 3-acetyl-4-hydroxy-6-methyl-2-pyrone (dehydroacetic acid) with various aqueous amines. ysu.edu Another study detailed the condensation of 3-acetyl-5-benzoyl-6-methyl-2-phenyl-4H-pyran-4-one with a series of primary amines, including ethylamine (B1201723) through butylamine, which resulted in the formation of unsymmetrical pyridinone products. researchgate.net This approach directly installs the desired N-butyl substituent onto the heterocyclic core.

Table 3: Synthesis of Pyridones from Pyrone Precursors

| Pyrone Precursor | Amine | Product Type | Reference |

| Dehydroacetic Acid | Aqueous Amines | 2,6-Dimethyl-4-pyridones | ysu.edu |

| 3-Acetyl-5-benzoyl-6-methyl-2-phenyl-4H-pyran-4-one | Butylamine | Unsymmetric Pyridinone | researchgate.net |

| 5-Hydroxy-4H-pyran-4-one derivative | Methylamine (B109427) | 1-Methyl-4-pyridone analogue | researchgate.net |

Advanced Synthetic Techniques and Conditions

Modern synthetic chemistry offers several advanced techniques that can be applied to the synthesis of this compound, often providing higher yields, better selectivity, or milder reaction conditions.

Gold-catalyzed reactions have emerged as a sophisticated tool for heterocyclic synthesis. For example, supported gold nanoparticles on a TiO₂ catalyst have been used for the hydration and 6-endo cyclization of skipped diynones. When this reaction is performed in the presence of aqueous methylamine instead of water, N-methyl-4-pyridones are formed exclusively in good yields via an analogous hydroamination/cyclization pathway. organic-chemistry.org This methodology could potentially be adapted for the synthesis of this compound by substituting methylamine with butylamine.

Solid-phase synthesis offers another advanced approach, particularly for creating libraries of related compounds. A regioselective solid-phase synthesis of N-alkylated 2-pyridones has been developed where a 2-halopyridine is first attached to a Wang resin. The resulting 2-alkoxypyridine is then reacted with an alkyl halide. This step results in a tandem N-alkylation and cleavage from the resin, yielding the pure N-alkylated 2-pyridone with no detectable O-alkylation by-product. acs.org Adapting this strategy for 4-pyridone synthesis could provide a highly selective route to this compound.

Furthermore, methods have been developed for preparing N-alkenyl-2-pyridones from 2-halopyridinium salts and aldehydes. The resulting N-alkenyl group can then be selectively reduced, for example using (BDP)CuH (a source of Stryker's reagent), to afford the corresponding N-alkyl pyridone in high yield. nih.gov This two-step sequence provides an alternative to direct alkylation with butyl halides.

Microwave-Assisted Synthetic Protocols

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates and improving yields. anton-paar.com In the context of N-alkyl-pyridone synthesis, microwave irradiation has been effectively employed to drive reactions that are often sluggish under conventional heating. For instance, the Hilbert-Johnson reaction, a classical method for the synthesis of N-alkyl-pyridones from 2-alkoxypyridines and alkyl halides, can be significantly expedited under microwave conditions. Reactions of 2-methoxypyridine (B126380) with haloalkanes have been shown to yield the corresponding N-alkyl-2(1H)-pyridones in good to moderate yields within minutes under solvent-free and catalyst-free microwave irradiation. researchgate.net While a direct protocol for this compound is not explicitly detailed, the principles of this method are applicable.

Another relevant microwave-assisted approach involves the synthesis of 2,3-dihydro-4-pyridinones from the reaction of curcumin (B1669340) with primary amines, such as n-pentylamine, in the presence of Montmorillonite K-10 as a solid support and catalyst. mdpi.com This reaction proceeds rapidly, with reaction times not exceeding 120 seconds, demonstrating the potential of microwaves in facilitating the formation of N-alkylated pyridone structures from primary amines. mdpi.com One-pot multicomponent reactions under microwave irradiation also present a green and efficient route to N-substituted 2-pyridone derivatives. semanticscholar.org These protocols often lead to high selectivity and yield without the formation of secondary products. semanticscholar.org

The Bohlmann-Rahtz pyridine synthesis, which can be performed in a single step under microwave irradiation, offers a rapid and efficient route to tri- and tetrasubstituted pyridines and can be adapted for pyridone synthesis. organic-chemistry.orgresearchgate.net The use of microwave heating in these syntheses aligns with the principles of green chemistry by reducing reaction times and often enabling solvent-free conditions. organic-chemistry.org

Table 1: Comparison of Microwave-Assisted vs. Conventional Heating for Pyridine Synthesis

| Reaction Type | Heating Method | Reaction Time | Yield (%) | Reference |

| Bohlmann-Rahtz Pyridine Synthesis | Microwave | 10-20 min | up to 98 | organic-chemistry.org |

| Bohlmann-Rahtz Pyridine Synthesis | Conventional | Several hours | Lower | organic-chemistry.org |

| Krohnke Condensation | Microwave | 6-10 min | 90-96 | |

| Krohnke Condensation | Conventional | 2.5-4 h | 76-84 |

Transition Metal-Catalyzed Routes to N-Substituted Pyridones

Transition metal catalysis offers a versatile and efficient avenue for the synthesis of N-substituted pyridones. While direct transition metal-catalyzed N-butylation of 4-pyridone is not extensively documented, related N-alkylation and N-arylation reactions provide a strong basis for this transformation. Palladium-catalyzed reactions, for example, have been utilized for the allylic amidation of tautomerizable heterocycles, including pyridones, with high chemo-, regio-, and stereoselectivity. A palladium(II) acetate (B1210297) catalyst with a bidentate directing group can facilitate the selective N-alkylation of 2-pyridones with both terminal and internal alkenes. researchgate.net

Copper-catalyzed reactions have also proven effective. For instance, a copper-catalyzed tandem cyclization of N-acyl enamines and electron-deficient alkynes provides a direct route to alkynyl-substituted pyridines. rsc.org While this method yields pyridines, modifications could potentially lead to pyridone structures. Gold nanoparticles supported on titanium dioxide have been shown to catalyze the hydroamination and subsequent 6-endo cyclization of skipped diynones with aqueous methylamine to exclusively form N-methyl-4-pyridones in good yields. organic-chemistry.org This suggests that a similar reaction with butylamine could be a viable route to this compound.

Transition-metal-free approaches have also been developed for the regioselective alkylation of pyridine N-oxides using 1,1-diborylalkanes as the alkylating agents, which proceed with excellent regioselectivity. researchgate.netnih.gov

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, are increasingly being applied to the synthesis of heterocyclic compounds. yale.edupsu.edusigmaaldrich.comroyalsocietypublishing.org Key aspects of green chemistry in the context of this compound synthesis include the use of safer solvents, catalytic methods, and renewable feedstocks. yale.edupsu.edusigmaaldrich.com

The use of green solvents, such as water, ionic liquids, and bio-based solvents like Cyrene, can significantly reduce the environmental impact of a synthesis. ewadirect.comresearchgate.netwhiterose.ac.uk For instance, reactions in aqueous media or under solvent-free conditions, often facilitated by microwave irradiation, align with these principles. organic-chemistry.orgroyalsocietypublishing.org The development of catalyst-assisted reactions, particularly those using non-toxic and recyclable catalysts, is another cornerstone of green chemistry. royalsocietypublishing.org

Furthermore, the principle of atom economy, which seeks to maximize the incorporation of all materials used in the process into the final product, is a key consideration. yale.edu Multicomponent reactions, which combine three or more reactants in a single step to form a complex product, are often highly atom-economical and represent a green approach to the synthesis of pyridone derivatives. semanticscholar.org The use of renewable feedstocks, such as bio-based starting materials, is another important aspect of sustainable synthesis, though specific applications to this compound are not yet widely reported. psu.edu

Synthesis of Functionalized this compound Derivatives

The functionalization of the this compound ring is crucial for modifying its properties and for its application as a building block in the synthesis of more complex molecules.

Regioselective Functionalization of the Pyridone Ring

Achieving regioselectivity in the functionalization of the pyridone ring is a significant synthetic challenge. Directed ortho-metalation is a powerful strategy for the regioselective functionalization of pyridines. For example, the lithiation of pyridines bearing an oxetane (B1205548) unit at the 3-position has been achieved with high regioselectivity at the 4-position using n-butyllithium. nih.govrsc.orgrsc.orgdoi.org The resulting lithiated species can then be quenched with various electrophiles to introduce a wide range of functional groups. nih.govrsc.orgrsc.orgdoi.org Similarly, the regioselective lithiation of 3-chloropyridines with n-butyllithium can lead to the formation of 3,4-pyridyne intermediates, which can be subsequently difunctionalized. nih.gov

Halogenation of pyridines can also be achieved with regiocontrol. For instance, selective halogenation of pyridines at the 4-position can be accomplished through a two-step process involving the formation of a phosphonium (B103445) salt followed by displacement with a nucleophilic halide. nih.gov The regioselective bromination of activated pyridines, such as hydroxy- and aminopyridines, can be achieved using N-bromosuccinimide (NBS), with the regioselectivity being dependent on the position of the activating group. researchgate.net While these examples are for pyridine derivatives, the principles can be extended to the this compound system.

Table 2: Examples of Regioselective Functionalization of Pyridine Derivatives

| Pyridine Derivative | Reagent | Position of Functionalization | Product Type | Reference |

| 3-Oxetane Pyridine | n-Butyllithium, then Electrophile | C-4 | 4-Substituted Pyridine | nih.govrsc.orgrsc.orgdoi.org |

| 3-Chloropyridine | n-Butyllithium, then Grignard Reagent and Electrophile | C-3 and C-4 | 3,4-Disubstituted Pyridine | nih.gov |

| Pyridine | Phosphine Reagent, then Halide | C-4 | 4-Halopyridine | nih.gov |

| Activated Pyridines | N-Bromosuccinimide | Varies | Brominated Pyridine | researchgate.net |

Formation of Polycyclic Systems Incorporating the this compound Moiety

Polycyclic systems containing a pyridone core are found in numerous biologically active compounds. The construction of these complex architectures often involves intramolecular cyclization reactions of appropriately functionalized pyridone precursors. For example, the photocycloaddition of 2-pyridones can yield rigid polycyclic products containing a 1,5-cyclooctadiene, which can undergo further transannular cyclization to form polyquinane structures. nih.gov

Aza-semipinacol-type rearrangements have been utilized in the divergent synthesis of functionalized indenopyridin-2-ones and 2-pyridones, where a benzyl group transfer is observed. nih.gov Dearomative cyclization of ynamides offers a selective strategy for the synthesis of fused diazabicycles from 3-substituted pyridyl ynamides. acs.org This method combines a carbometalation with a regioselective dearomatization to access a broad range of diazabicyclic scaffolds. acs.org

Furthermore, the selective intermolecular photo-[4+4]-cycloaddition of N-butyl-2-pyridone with 4-methoxy-2-pyridone has been shown to produce a tricyclic product. nih.gov This tricyclic adduct can undergo facile opening of the secondary lactam upon activation, demonstrating the synthetic potential of these photocycloaddition products for generating complex, functionalized cyclooctene (B146475) derivatives. nih.gov

Computational and Theoretical Investigations of N Butyl 4 Pyridone Systems

Quantum Chemical Calculations

Quantum chemical calculations have become an indispensable tool in modern chemistry, offering a detailed view of molecules at the atomic and electronic levels. For N-butyl-4-pyridone, these calculations help to elucidate its geometry, electronic transitions, and how it interacts with electromagnetic radiation, which is fundamental to interpreting experimental spectroscopic data.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is widely employed for geometry optimization to determine the most stable three-dimensional arrangement of atoms in a molecule. For N-alkyl-4-pyridones, DFT calculations, often using functionals like B3LYP with a basis set such as 6-311++G(d,p), can predict key structural parameters.

The geometry of N-alkyl-4-pyridones is characterized by a non-planar structure. The electronic properties, including the distribution of electron density and the energies of the frontier molecular orbitals (HOMO and LUMO), are also elucidated through DFT. These calculations reveal how the N-butyl group influences the electronic environment of the pyridone ring.

Below are typical bond lengths and angles for the optimized geometry of an N-alkyl-4-pyridone system, represented here by N-methyl-4-pyridone, which serves as a model for this compound. The butyl group would primarily introduce conformational flexibility without significantly altering the core ring geometry.

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C=O | ~1.24 Å |

| N-C(ring) | ~1.39 Å | |

| C-C (adjacent to C=O) | ~1.45 Å | |

| C-C (adjacent to N) | ~1.37 Å | |

| N-C(alkyl) | ~1.47 Å | |

| Bond Angle | C-N-C (ring) | ~121° |

| O=C-C | ~124° | |

| N-C-C (adjacent to C=O) | ~118° |

Note: These values are representative for an N-alkyl-4-pyridone and are based on general findings from DFT calculations on similar structures.

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study the excited states of molecules. This method is particularly useful for predicting the electronic absorption spectra (UV-Vis) by calculating the energies of electronic transitions and their corresponding oscillator strengths, which relate to the intensity of the absorption bands.

For this compound, TD-DFT calculations can identify the nature of the electronic transitions, such as n → π* or π → π* transitions. The lowest energy absorption in 4-pyridones is typically a π → π* transition, as the n → π* transition is often not observed rsc.org. The calculations help in understanding how the N-butyl substituent and the pyridone core contribute to the electronic excitation.

The following table presents representative TD-DFT calculation results for the lowest energy singlet excited states of an N-alkyl-4-pyridone.

| State | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Contribution |

| S1 | ~4.5 | ~275 | > 0.1 | HOMO → LUMO (π → π) |

| S2 | ~5.2 | ~238 | > 0.1 | HOMO-1 → LUMO (π → π) |

Note: These are typical values for N-alkyl-4-pyridones and illustrate the expected electronic transitions.

Computational methods are powerful tools for predicting and interpreting various types of spectra. By simulating spectroscopic data, researchers can assign experimental signals to specific molecular features.

NMR Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, is employed to calculate the theoretical ¹H and ¹³C NMR chemical shifts. These calculated values generally show good agreement with experimental data and are invaluable for structural elucidation . For this compound, calculations would predict distinct signals for the butyl chain protons and carbons, as well as for the pyridone ring.

IR Spectroscopy: DFT calculations can predict the vibrational frequencies of a molecule. These frequencies correspond to the peaks observed in an infrared (IR) spectrum. The calculated IR spectrum helps in assigning the vibrational modes, such as the characteristic C=O stretching frequency in the pyridone ring.

UV-Vis Spectroscopy: As discussed in the TD-DFT section, theoretical calculations can predict the UV-Vis absorption spectrum, providing the wavelengths of maximum absorption (λmax) which correspond to electronic transitions within the molecule.

The table below summarizes the kind of data that can be obtained from these theoretical predictions for a compound like this compound.

| Spectrum | Parameter | Predicted Value Range |

| ¹H NMR | Ring Protons | δ 6.0 - 7.5 ppm |

| N-CH₂ Protons | δ ~3.8 ppm | |

| ¹³C NMR | C=O Carbon | δ > 170 ppm |

| Ring Carbons | δ 115 - 140 ppm | |

| IR | C=O Stretch | 1640 - 1660 cm⁻¹ |

| UV-Vis | λmax (π → π*) | 250 - 280 nm |

Note: These are representative values for N-alkyl-4-pyridones based on computational and experimental data for analogous structures.

Tautomerism Studies in 4-Pyridones

Tautomerism is a phenomenon where a molecule exists in two or more interconvertible forms that differ in the position of a proton. For 4-pyridones, the key equilibrium is between the lactam (keto) and lactim (enol) forms.

Computational studies have consistently shown that for 4-pyridone, the lactam (4-pyridone) form is significantly more stable than the lactim (4-hydroxypyridine) form in the gas phase. This preference is attributed to a greater gain in aromaticity upon tautomerization to the lactim form, which is also driven by the relief of Pauli repulsion bohrium.comnih.gov. Ab initio calculations have estimated the lactam form of the parent 4-pyridone to be more stable by approximately 2.4 kcal/mol wayne.edu.

The equilibrium can be represented as:

4-hydroxypyridine (B47283) (lactim/enol) ⇌ 1H-pyridin-4-one (lactam/keto)

The position of the tautomeric equilibrium in pyridone systems can be influenced by the nature and position of substituents on the ring. Substituents can alter the relative stabilities of the tautomers through inductive and resonance effects bohrium.comnih.gov.

For N-substituted 4-pyridones, such as this compound, the presence of the alkyl group on the nitrogen atom precludes the lactim-lactam tautomerism involving the nitrogen proton. However, the electronic influence of the N-butyl group, which is a weak electron-donating group, further stabilizes the lactam form. The primary influence of the N-butyl group is steric and it does not fundamentally change the electronic preference for the lactam structure. Computational studies on various substituted pyridones confirm that electron-donating groups generally favor the lactam tautomer.

The relative energy difference between the tautomers can be quantified using computational methods, as shown in the table below for the parent 4-pyridone system.

| Tautomer | Relative Energy (kcal/mol) |

| 1H-pyridin-4-one (Lactam) | 0.0 (Reference) |

| 4-hydroxypyridine (Lactim) | +2.4 |

Note: Data is for the parent 4-pyridone system from ab initio calculations wayne.edu. The N-butyl substituent is expected to further favor the lactam form.

Solvent Effects on Tautomeric Equilibria and Stabilization

The tautomeric equilibrium between the this compound (lactam) and N-butyl-4-hydroxypyridine (lactim) forms is critically influenced by the surrounding solvent environment. In the gas phase, the lactim form (4-hydroxypyridine tautomer) is generally more stable due to its aromatic character. nih.govwayne.edu However, the presence of a solvent can dramatically shift this equilibrium.

Computational studies on the parent 4-pyridone system show that polar solvents preferentially stabilize the pyridone (lactam) tautomer. nih.govvoer.edu.vn This stabilization arises from the larger dipole moment of the pyridone form, which allows for stronger dipole-dipole interactions with polar solvent molecules. The effect of the solvent on tautomeric stability can be quantified by calculating the free energy of solvation. voer.edu.vn For instance, an increase in the medium's polarity is known to increase the population of the lactam form. nih.govrsc.org

The N-butyl group, being an electron-donating alkyl group, is expected to have a modest electronic influence on the pyridone ring. However, the primary mechanism of solvent interaction remains the polarity-driven stabilization of the more zwitterionic pyridone tautomer. The equilibrium is thus a delicate balance between the intrinsic stability of the aromatic lactim form and the solvation-induced stabilization of the polar lactam form.

Table 1: Influence of Solvent Polarity on Tautomeric Equilibrium

| Tautomer Form | Gas Phase Stability | Polar Solvent Stability | Primary Stabilizing Factor in Solvent |

|---|---|---|---|

| N-butyl-4-hydroxypyridine (Lactim) | More Stable | Less Stable | Aromaticity |

| This compound (Lactam) | Less Stable | More Stable | Dipole-Solvent Interactions |

Note: This table illustrates the general trend observed for 4-pyridone systems.

Aromaticity Assessment in Tautomeric Forms (e.g., HOMA, NICS, AICD)

Aromaticity is a key factor driving the tautomeric preference in this compound systems. Various computational indices are employed to quantify the aromatic character of the two tautomeric forms.

Harmonic Oscillator Model of Aromaticity (HOMA): This geometry-based index evaluates aromaticity based on the degree of bond length equalization. A HOMA value approaching 1 indicates high aromaticity, while values near 0 suggest a non-aromatic system. For the parent 4-pyridone, the 4-hydroxypyridine (lactim) tautomer exhibits a significantly higher HOMA value, confirming its greater aromatic character compared to the quinonoid-like pyridone (lactam) form. nih.gov

Nucleus-Independent Chemical Shift (NICS): This magnetic criterion measures the shielding at the center of a ring. Negative NICS values are indicative of aromaticity (diatropic ring current), while positive values suggest anti-aromaticity. NICS calculations consistently show that the 4-hydroxypyridine ring is aromatic, whereas the 4-pyridone ring is significantly less aromatic or non-aromatic. nih.govbohrium.com

Anisotropy of the Induced Current Density (AICD): This method provides a visual and quantitative description of the electron current density induced by an external magnetic field, offering a direct probe of aromaticity. Studies on related systems confirm the presence of a strong diatropic ring current in the hydroxypyridine form, characteristic of an aromatic system. nih.gov

Computational analyses conclude that the tautomerization from the this compound form to the N-butyl-4-hydroxypyridine form results in a substantial gain in aromaticity. nih.govrsc.org

Table 2: Representative Aromaticity Indices for 4-Pyridone Tautomers

| Tautomer | HOMA | NICS(0) (ppm) | Aromatic Character |

|---|---|---|---|

| 4-Hydroxypyridine | ~0.9 | Negative | Aromatic |

| 4-Pyridone | ~0.5 | Near Zero / Slightly Positive | Non-aromatic / Weakly Aromatic |

Note: Values are representative based on computational studies of the parent 4-pyridone system. nih.gov

Energy Decomposition Analysis for Tautomerization Mechanisms

Energy Decomposition Analysis (EDA) is a computational method used to dissect the interaction energy between molecular fragments into physically meaningful components, such as electrostatic interactions, Pauli repulsion, and orbital (covalent) interactions. rsc.orgscm.com When applied to the tautomerization process, EDA can reveal the driving forces behind the relative stability of the tautomers.

For the tautomerization of 4-pyridone to 4-hydroxypyridine, EDA reveals that the process is driven by a relief of Pauli repulsion and a greater gain in aromaticity. nih.govrsc.org The analysis indicates that orbital and electrostatic interactions may favor one form, while the Pauli repulsion term favors the other. For instance, in the case of 2-pyridone, the lactim form is favored by orbital and electrostatic interactions but disfavored by Pauli repulsion. nih.gov In contrast, the tautomerization of 4-pyridone to its more stable lactim form is significantly driven by the relief of Pauli repulsion and the associated gain in aromatic stabilization energy. nih.govbohrium.com

The analysis helps to understand that the preference for the lactim form in the gas phase is not solely due to aromaticity but also a consequence of a more favorable balance of these fundamental energetic components.

Molecular Interactions and Bonding Analysis

Natural Bonding Orbital (NBO) Analysis for Delocalization and Hybridization

Natural Bonding Orbital (NBO) analysis transforms the complex wavefunction of a molecule into a localized representation corresponding to the familiar Lewis structure elements like bonds and lone pairs. uni-muenchen.de This method provides quantitative insights into electron delocalization, hybridization, and donor-acceptor interactions.

In this compound, NBO analysis of the lactim (N-butyl-4-hydroxypyridine) form would show significant π-electron delocalization across the pyridine (B92270) ring, consistent with its aromatic character. This is quantified by examining the second-order perturbation theory energies associated with interactions between filled (donor) and empty (acceptor) orbitals. wisc.edu For example, strong interactions between the nitrogen lone pair (donor) and the π* antibonding orbitals of the C=C bonds (acceptors) would be observed.

Conversely, in the lactam (this compound) form, the delocalization would be less pronounced. The NBO analysis would depict a more localized diene-like system with distinct C=C and C-C bonds within the ring. The hybridization of the ring atoms would also differ significantly between the two tautomers, reflecting their different bonding patterns.

Bader's Atoms in Molecules (AIM) Theory for Intermolecular Interactions

Bader's Quantum Theory of Atoms in Molecules (QTAIM or AIM) analyzes the topology of the electron density to define atoms, bonds, and the nature of chemical interactions. ias.ac.inwikipedia.org By locating bond critical points (BCPs) in the electron density between atoms, AIM can characterize the strength and nature of both covalent and non-covalent interactions. researchgate.net

For this compound, AIM theory is particularly useful for analyzing intermolecular interactions, such as hydrogen bonds and van der Waals forces, that govern its condensed-phase behavior. The values of the electron density (ρ) and its Laplacian (∇²ρ) at a BCP provide key information. For a typical hydrogen bond (e.g., C=O···H-C), the presence of a BCP with specific topological properties would confirm the interaction and allow its strength to be estimated. ias.ac.inresearchgate.net AIM analysis can differentiate between shared interactions (covalent bonds) and closed-shell interactions (ionic bonds, hydrogen bonds, van der Waals forces). researchgate.net

Hirshfeld Surface Analysis and 2D Fingerprint Plots for Crystal Packing

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions within a crystal lattice. nih.gov The Hirshfeld surface is mapped with properties like dnorm (normalized contact distance), which highlights regions of close intermolecular contact. Red spots on the dnorm surface indicate contacts shorter than the van der Waals radii, typically corresponding to hydrogen bonds and other strong interactions. nih.gov

A 2D fingerprint plot is derived from the Hirshfeld surface, summarizing the intermolecular contacts by plotting the distance to the nearest nucleus inside the surface (di) against the distance to the nearest nucleus outside (de). nih.gov The plot provides a quantitative summary of the types and relative importance of different interactions.

For a hypothetical crystal structure of this compound, Hirshfeld analysis would likely reveal the following:

H···H contacts: These typically constitute the largest portion of the surface, reflecting the prevalence of van der Waals forces. nih.gov

O···H and N···H contacts: Sharp spikes in the fingerprint plot would correspond to these interactions, indicating the presence of C-H···O or potential N-H···O hydrogen bonds (if any residual protic tautomer exists or in co-crystals). nih.gov

C···H contacts: These represent C-H···π interactions, which are crucial for the stabilization of crystal packing in aromatic systems. nih.gov

This analysis provides a detailed picture of the supramolecular architecture, explaining the forces that hold the molecules together in the solid state.

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| N-butyl-4-hydroxypyridine |

| 4-pyridone |

| 4-hydroxypyridine |

Molecular Electrostatic Potential (MEP) Mapping for Reactive Sites

Molecular Electrostatic Potential (MEP) mapping is a crucial computational tool used to visualize the charge distribution of a molecule and predict its reactive behavior towards electrophilic and nucleophilic attacks. mdpi.comresearchgate.net The MEP surface is color-coded to represent the electrostatic potential, where red indicates regions of high electron density (negative potential) and blue indicates regions of electron deficiency (positive potential).

For this compound, the MEP map is expected to highlight specific regions of reactivity. The 4-pyridone moiety possesses two primary nucleophilic centers: the carbonyl oxygen atom and the ring nitrogen atom. ysu.edu Consequently, the most electron-rich area, depicted in red on an MEP map, would be concentrated around the carbonyl oxygen, making it a prime site for electrophilic attack. The nitrogen atom's lone pair contributes to the aromatic system, but it still influences the potential, creating another electron-rich region.

| Molecular Region | Predicted Electrostatic Potential | Predicted Reactivity |

|---|---|---|

| Carbonyl Oxygen | Highly Negative (Red) | Site for Electrophilic Attack / Hydrogen Bond Acceptor |

| Pyridone Ring Nitrogen | Negative (Yellow/Orange) | Site for Electrophilic Attack |

| Ring Hydrogens | Positive (Green/Blue) | Site for Nucleophilic Attack |

| Butyl Chain Hydrogens | Slightly Positive (Green) | Hydrophobic Interactions |

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations offer powerful means to investigate the behavior of this compound at an atomic level, providing insights into its interactions with biological targets and its conformational stability over time.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to the active site of a receptor, typically a protein. This method is instrumental in drug discovery for screening potential inhibitors. nih.govjddtonline.info While specific docking studies on this compound are not extensively documented, the behavior of related pyridone derivatives in various protein active sites provides a strong basis for predicting its interaction profile. nih.govresearchgate.netjchemlett.com

It is anticipated that this compound would interact with a receptor's binding pocket through a combination of forces:

Hydrogen Bonding: The carbonyl oxygen of the pyridone ring is a potent hydrogen bond acceptor, likely forming strong interactions with donor residues such as arginine, lysine, or serine in an active site.

Hydrophobic Interactions: The N-butyl group provides a significant hydrophobic character, enabling favorable van der Waals interactions with nonpolar amino acid residues like leucine, isoleucine, and valine.

Pi-Stacking: The aromatic pyridone ring can engage in π-π stacking or T-stacking interactions with aromatic residues such as phenylalanine, tyrosine, or tryptophan.

These interactions are crucial for the stable binding and potential inhibitory activity of pyridone-based compounds. researchgate.net

| Structural Moiety of this compound | Potential Type of Interaction | Likely Interacting Amino Acid Residues |

|---|---|---|

| Pyridone Carbonyl Oxygen | Hydrogen Bond Acceptor | Arg, Lys, Ser, Thr, His |

| N-Butyl Chain | Hydrophobic / Van der Waals | Val, Leu, Ile, Ala, Phe |

| Pyridone Aromatic Ring | π-π Stacking / T-Stacking | Phe, Tyr, Trp, His |

Molecular dynamics (MD) simulations are used to analyze the physical movements of atoms and molecules over time, providing a detailed view of a system's dynamic behavior. For this compound, MD simulations can elucidate its conformational flexibility and the stability of its interactions within a biological target. nih.govresearchgate.net

Key insights from MD simulations would include:

Ligand Stability in a Binding Site: When docked into a protein's active site, MD simulations can assess the stability of the binding pose. By calculating the Root Mean Square Deviation (RMSD) of the ligand over the simulation time, one can determine if the ligand remains stably bound or if it undergoes significant conformational changes.

Protein-Ligand Interaction Stability: The persistence of key interactions, such as hydrogen bonds identified in docking, can be monitored throughout the simulation to confirm their importance for binding affinity.

| Parameter | Description | Significance for this compound |

|---|---|---|

| Torsion Angles (e.g., N1–C7–C8–C9) | Rotation around single bonds in the butyl chain. | Determines the gauche or anti conformation of the alkyl tail. researchgate.net |

| Root Mean Square Deviation (RMSD) | Measures the average deviation of atomic positions from a reference structure. | Indicates the stability of the ligand's conformation and its binding pose. |

| Root Mean Square Fluctuation (RMSF) | Measures the fluctuation of individual atoms around their average position. | Highlights the flexibility of different parts of the molecule, such as the butyl chain versus the rigid pyridone ring. |

The Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) method is a popular post-processing technique used to estimate the binding free energy of a ligand to a protein from MD simulation trajectories. nih.gov It offers a balance between accuracy and computational cost, making it valuable for refining and ranking docked compounds. nih.govrsc.org

The binding free energy (ΔG_bind) is calculated as the difference between the free energy of the protein-ligand complex and the free energies of the individual protein and ligand. It is typically decomposed into several energy terms:

ΔG_bind = ΔE_MM + ΔG_solv - TΔS

Where:

ΔE_MM represents the changes in molecular mechanics energy in the gas phase, including van der Waals (ΔE_vdW) and electrostatic (ΔE_elec) interactions.

ΔG_solv is the solvation free energy, composed of polar (ΔG_pol) and nonpolar (ΔG_nonpol) contributions.

-TΔS is the entropic contribution to the binding, which is often computationally expensive and sometimes omitted for relative ranking.

Applying MM/GBSA to a simulated this compound-protein complex would provide a more quantitative prediction of its binding affinity than docking scores alone. The energy decomposition allows for the identification of key residues and interaction types that contribute most significantly to the binding energy. researchgate.net

| Energy Component | Description | Contribution to Binding |

|---|---|---|

| ΔE_vdW (van der Waals) | Dispersion and repulsion forces. | Favorable, driven by hydrophobic interactions of the butyl chain. |

| ΔE_elec (Electrostatic) | Coulombic interactions between charges. | Favorable, driven by hydrogen bonds and polar interactions of the pyridone ring. |

| ΔG_pol (Polar Solvation) | Energy required to desolvate polar groups. | Unfavorable (penalty), as polar groups are removed from water. |

| ΔG_nonpol (Nonpolar Solvation) | Energy related to cavity formation and van der Waals interactions with solvent. | Favorable, related to the hydrophobic effect. |

Theoretical Investigations of Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are capable of altering the properties of light and have applications in technologies like optical switching and frequency conversion. Pyridine derivatives are known to exhibit significant NLO properties due to their π-conjugated systems, which facilitate intramolecular charge transfer. ias.ac.in

Theoretical investigations, typically using Density Functional Theory (DFT), are employed to calculate the NLO properties of molecules. Key parameters include:

Polarizability (α): The ease with which the electron cloud can be distorted by an external electric field.

First Hyperpolarizability (β): The primary determinant of a molecule's second-order NLO response.

For this compound, the pyridone ring acts as a π-system. The presence of the electron-donating butyl group and the electron-withdrawing carbonyl group creates a push-pull system that can enhance NLO properties. Theoretical studies on related N-alkyl-pyridinium cations have shown that increasing the length of the alkyl chain can lead to a linear increase in hyperpolarizability. researchgate.net This suggests that the butyl group in this compound plays a direct role in modulating its NLO response.

| NLO Property | Symbol | Significance |

|---|---|---|

| Dipole Moment | μ | Indicates charge asymmetry, which is necessary for second-order NLO activity. |

| Average Polarizability | ⟨α⟩ | Relates to the linear optical response and refractive index. |

| First Hyperpolarizability | β_tot | Quantifies the second-order NLO response (e.g., second-harmonic generation). Higher values indicate stronger NLO activity. researchgate.net |

Reactivity and Reaction Mechanisms of N Butyl 4 Pyridone Systems

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) on the pyridine (B92270) ring is generally less facile than on benzene, due to the electron-withdrawing effect of the nitrogen atom which deactivates the ring towards electrophilic attack. wikipedia.orgquora.com The presence of the carbonyl group in N-butyl-4-pyridone further deactivates the ring. However, the nitrogen atom can be protonated or interact with Lewis acids under typical EAS conditions, which further increases the deactivation. wikipedia.org

The this compound ring has specific positions that are more or less susceptible to electrophilic attack. The electron density of the ring is greatest at the 3-position (meta to the nitrogen), making it the most likely site for electrophilic substitution. quora.com Attack at the 2- or 4-positions (ortho or para to the nitrogen) would result in a destabilized cationic intermediate where the positive charge is placed on the carbon adjacent to the already electron-deficient nitrogen. quora.com

Computational studies on pyridine derivatives confirm that electrophilic attack at the 3-position is generally favored. rsc.org For this compound, the N-butyl group is an activating group, but its influence is likely outweighed by the deactivating effects of the ring nitrogen and the carbonyl group.

The mechanism of electrophilic halogenation of this compound is expected to follow the general two-step mechanism of electrophilic aromatic substitution:

Formation of the electrophile: A strong electrophile is generated, for example, through the reaction of a halogen with a Lewis acid.

Attack of the aromatic ring: The π-electrons of the this compound ring attack the electrophile, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. masterorganicchemistry.com

Deprotonation: A base removes a proton from the carbon atom that formed the bond with the electrophile, restoring the aromaticity of the ring. masterorganicchemistry.com

Given the deactivation of the ring, harsh reaction conditions are often required for halogenation of pyridine derivatives. chemrxiv.org Alternative strategies for halogenation, such as metalation-halogenation sequences, may offer better regioselectivity and milder reaction conditions. nih.gov

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound

| Position of Attack | Stability of Intermediate | Predicted Major Product |

| C-2 (ortho) | Destabilized | Minor or not formed |

| C-3 (meta) | More stable | Major product |

| C-4 (para) | Destabilized | Minor or not formed |

Nucleophilic Substitution Reactions

Nucleophilic substitution reactions are more common for pyridine and its derivatives compared to benzene, particularly at the 2- and 4-positions which are activated by the electron-withdrawing nitrogen atom. chemistry-online.comstackexchange.com In this compound, the 4-position is occupied by the carbonyl group, making the 2- and 6-positions the primary sites for nucleophilic attack.

Deprotonation of a 4-pyridone system generates a pyridone anion, which is an ambident nucleophile, meaning it can react at two different sites: the nitrogen or the oxygen. researchgate.net The resulting products are N-substituted or O-substituted pyridones, respectively. The regioselectivity of the reaction depends on several factors, including the nature of the electrophile.

Quantum chemical calculations have shown that while N-attack is thermodynamically favored, O-attack is often kinetically favored. acs.orgacs.org Studies on 4-pyridone anions have demonstrated that reactions with SN2-reactive electrophiles, such as primary alkyl halides, tend to favor N-alkylation. researchgate.net Conversely, O-alkylation is often preferred with SN1-reactive electrophiles or carbonyl electrophiles. researchgate.net

The nucleophilicity of the this compound anion and the regioselectivity of its reactions can be significantly influenced by the reaction conditions.

Counterions: The nature of the counterion can affect the rate of reaction, although studies on 2- and 4-pyridone anions have shown no significant changes in rate constants when the counterion was varied between Li+, K+, and NBu4+. acs.orgnih.gov However, the counterion can influence the aggregation state of the nucleophile, which may have subtle effects on reactivity.

Solvents: The choice of solvent has a pronounced effect on nucleophilicity. nih.govquora.com Protic solvents can solvate the anion through hydrogen bonding, which reduces its nucleophilicity. quora.comkhanacademy.org A large decrease in nucleophilicity is observed for pyridone anions in aqueous solutions compared to aprotic solvents like DMSO or acetonitrile. acs.orgnih.gov In polar aprotic solvents, the nucleophile is less solvated and therefore more reactive. quora.com

Table 2: Effect of Solvent on the Nucleophilicity of Pyridone Anions

| Solvent Type | Solvation of Anion | Relative Nucleophilicity |

| Protic (e.g., water, ethanol) | Strong (hydrogen bonding) | Lower |

| Polar Aprotic (e.g., DMSO, acetonitrile) | Weak | Higher |

Dearomatization-Rearomatization Sequences

Nucleophilic attack on the this compound ring can lead to a dearomatization-rearomatization sequence. This process involves the initial addition of a nucleophile to the ring, which disrupts the aromatic system and forms a non-aromatic intermediate. acs.orgacs.org Subsequent elimination of a leaving group or a proton restores the aromaticity of the ring, resulting in a net substitution.

This type of reaction is a fundamental transformation in pyridine chemistry, allowing for the introduction of a wide range of functional groups. acs.org The activation of the pyridine ring, for instance by N-alkylation to form a pyridinium (B92312) salt, can facilitate nucleophilic attack and subsequent dearomatization. mdpi.com

Radical Reactions and Their Mechanisms of this compound Systems

The this compound nucleus can participate in a variety of radical reactions, which are crucial for the synthesis of more complex heterocyclic structures. These reactions are characterized by the formation of highly reactive radical intermediates that can undergo further transformations.

Intramolecular Radical Additions to the Pyridone Nucleus

Intramolecular radical additions are a powerful method for constructing fused bicyclic systems from N-substituted pyridones. In the case of this compound, a radical could be generated on the butyl chain, which could then attack the pyridone ring. While direct studies on this compound are not prevalent, research on analogous N-ω-haloalkyl-2-pyridones demonstrates the principles of this transformation. In these systems, an alkyl radical generated on the side chain undergoes cyclization onto the pyridone ring. scielo.org.mxresearchgate.net This process, known as oxidative radical cyclization, is followed by an in-situ oxidation step that restores the aromaticity of the heterocyclic system. scielo.org.mx

The success and regioselectivity of the cyclization (i.e., attack at the C-3 or C-5 position of the 4-pyridone ring) would be influenced by the length of the alkyl chain and the stability of the resulting radical intermediates. For a radical on the N-butyl chain, a 6-exo-trig cyclization to the C-3 position or a 7-endo-trig cyclization to the C-5 position could be envisioned, with the former generally being kinetically favored according to Baldwin's rules.

Table 1: Representative Intramolecular Radical Cyclization on N-Alkylpyridone Analogs Data extrapolated from studies on similar 2-pyridone systems.

| Radical Precursor | Reaction Conditions | Product | Yield (%) | Citation |

|---|---|---|---|---|

| N-(4-bromobutyl)-2-pyridone | n-Bu₃SnH/AIBN, benzene, reflux | Fused bicyclic 2-pyridone | 45 | scielo.org.mx |

Radical Initiation and Propagation Mechanisms Involving Pyridones

The pyridone ring itself can react with radical species. For instance, hydroxyl radicals (•OH) readily add to the 4-pyridone ring. acs.org Studies using electron spin resonance and pulse radiolysis have shown that •OH radicals add to the C=C double bonds within the pyridone nucleus, forming adduct radicals. acs.org The reaction of hydrated electrons (eₐq⁻) with pyridone derivatives can also generate pyridinyl radicals. researchgate.net

In radical chain reactions, N-alkoxypyridinium salts, which are structurally related to N-alkyl-4-pyridones, have demonstrated remarkable reactivity towards alkyl radicals. The rate constant for the addition of a primary alkyl radical to N-methoxylepidinium has been determined to be greater than 10⁷ M⁻¹ s⁻¹, which is significantly faster than the addition to a protonated lepidine. nih.gov This high reactivity suggests that the this compound system, particularly if activated, could serve as an efficient radical trap. The propagation would involve the addition of a carbon-centered radical to the pyridone ring, followed by a rearomatization step to regenerate a radical species that continues the chain.

Cycloaddition and Ring-Opening Transformations

This compound can act as a diene or a dienophile in cycloaddition reactions, providing pathways to complex polycyclic alkaloids. The electronic nature of the pyridone ring allows it to participate in both normal and inverse-electron-demand Diels-Alder reactions. uncw.edu

Furthermore, N-alkyl oxidopyridinium ions, which are zwitterionic tautomers of N-alkyl-4-pyridones, are known to undergo [4+3] cycloaddition reactions with dienes. researchgate.netnih.gov These reactions are typically initiated by N-alkylation of a corresponding hydroxypyridine, followed by treatment with a base to generate the reactive oxidopyridinium betaine in situ. This species then reacts with a diene to afford 8-azabicyclo[3.2.1]octane derivatives. Density functional theory (DFT) calculations support a concerted mechanism for this cycloaddition. nih.gov The process offers a rapid route to bicyclic nitrogen-containing structures. nih.gov

Table 2: Examples of Cycloaddition Reactions with Pyridone-Related Systems

| Pyridone Derivative | Diene/Dienophile | Reaction Type | Product | Citation |

|---|---|---|---|---|

| N-tosyl-3-formyl-5,6-dihydropyridin-4-one | Ethyl vinyl ether | Inverse-demand Diels-Alder | Pyran-containing bicyclic adduct | uncw.edu |

Ring-opening transformations are less common for the stable 4-pyridone nucleus but can occur under specific conditions or upon photochemical excitation, leading to the formation of linear, unsaturated amide structures.

Oxidation and Reduction Pathways

The this compound system can be selectively oxidized or reduced at various positions, offering routes to a range of functionalized derivatives.

Catalyzed Oxidation Reactions of Pyridones

The oxidation of N-alkyl-4-pyridones can be directed at either the pyridone ring or the N-butyl substituent. Catalytic oxidation of the ring is challenging due to its relative electron deficiency. However, the nitrogen atom in the parent pyridine ring can be oxidized to an N-oxide using reagents like m-chloroperoxybenzoic acid (MCPBA) or Oxone®. orgsyn.orgscripps.edu In the case of this compound, the carbonyl group deactivates the ring towards electrophilic oxidation, making direct ring oxidation difficult.

Alternatively, oxidation can be directed at the alkyl side chain. The "Katada" or "Boekelheide" rearrangement of pyridine N-oxides is a classic method for functionalizing an alkyl group at the 2-position. orgsyn.org While this is more common for alkylpyridines, similar principles could potentially be applied to functionalize the butyl group of this compound under specific conditions, likely involving radical mechanisms. For instance, catalyzed oxidation involving metal complexes can generate radical intermediates that lead to oxygenated products on the alkyl chain. researchgate.net

Reduction of Pyridone Systems by Polymeric Reagents and Other Methods

The reduction of N-alkyl-4-pyridones can yield a variety of products, including dihydropyridones, tetrahydropyridones, and piperidines, depending on the reducing agent and reaction conditions. The partial reduction of pyridinium salts, which are precursors to pyridones, provides a versatile route to dihydropyridones. nih.gov The addition of two electrons to a pyridinium salt generates a nucleophilic intermediate that can be trapped with electrophiles before hydrolysis to the dihydropyridone. nih.gov

Catalytic hydrogenation using transition metal catalysts like platinum, palladium, or rhodium is a common method for the complete reduction of the pyridone ring to the corresponding N-butyl-4-piperidone. The choice of catalyst and conditions (temperature, pressure) is critical to control the extent of reduction and prevent over-reduction of the carbonyl group. Chemical reducing agents such as sodium borohydride (NaBH₄) can be used to reduce the carbonyl group to a hydroxyl group, forming N-butyl-4-hydroxypiperidine, typically after the ring has been saturated. The reduction of N-alkyl-2-pyridones to the corresponding piperidines has been well-documented and these methods are generally applicable to 4-pyridone systems. researchgate.net

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| N-ω-haloalkyl-2-pyridones |

| n-Bu₃SnH |

| AIBN |

| N-(4-bromobutyl)-2-pyridone |

| N-(3-iodopropyl)-2-pyridone xanthate |

| Dicumyl Peroxide |

| N-methoxylepidinium |

| N-tosyl-3-formyl-5,6-dihydropyridin-4-one |

| Ethyl vinyl ether |

| N-methyl-3-oxidopyridinium |

| 1,3-Butadiene |

| 8-Azabicyclo[3.2.1]octane |

| m-chloroperoxybenzoic acid (MCPBA) |

| Oxone® |

| N-butyl-4-piperidone |

| Sodium borohydride |

Role and Applications of N Butyl 4 Pyridone in Advanced Chemical Synthesis and Materials Science

N-Butyl-4-Pyridone as a Versatile Synthetic Intermediate

The this compound scaffold is a key constituent in the synthesis of a variety of complex organic molecules. Its utility stems from the reactivity of the pyridone ring, which can participate in a range of chemical transformations, making it a valuable tool for synthetic chemists.

Building Block for Complex Heterocyclic Architectures

This compound serves as a foundational building block for the synthesis of more intricate heterocyclic structures. The presence of both a nucleophilic nitrogen and an electrophilic carbonyl group, along with the potential for functionalization of the ring carbons, allows for diverse synthetic manipulations. While specific research on this compound in the construction of complex polyheterocyclic systems is an area of ongoing investigation, the general reactivity of N-substituted 4-pyridones suggests their utility in cycloaddition reactions and as precursors to fused heterocyclic systems. The butyl group can influence the solubility and reactivity of the molecule, making it amenable to a broader range of reaction conditions compared to the parent 4-pyridone. Nitrogen heterocycles are prevalent in pharmaceuticals, agrochemicals, and materials science, underscoring the importance of developing novel synthetic routes to these scaffolds. acs.org

Precursor in the Construction of Natural Product Scaffolds and Analogs

Natural products often feature complex heterocyclic cores. While direct incorporation of the this compound moiety into natural product synthesis is not yet widely documented, its structural motifs are relevant to the synthesis of natural product analogs. nih.gov The pyridone core is a privileged structure in medicinal chemistry, and the N-butyl group can serve as a lipophilic handle to modify the pharmacokinetic properties of a target molecule. Synthetic strategies often rely on versatile building blocks that can be elaborated into the complex frameworks found in nature. mdpi.comresearchgate.net The development of synthetic methods utilizing N-alkyl-4-pyridones contributes to the toolbox available for the construction of libraries of compounds for drug discovery, where structural diversity is key to identifying new therapeutic agents.

Chiral N-Acyldihydropyridones as Building Blocks

A significant application of pyridone derivatives in synthesis involves their partially reduced forms, specifically chiral N-acyldihydropyridones. These compounds have proven to be valuable chiral building blocks in asymmetric synthesis. princeton.edunih.govresearchgate.netnih.govbuchler-gmbh.com By attaching a chiral auxiliary to the nitrogen atom, these dihydropyridones can undergo highly stereoselective reactions, such as Diels-Alder cycloadditions. While the user's request specifies this compound, the principles established with other N-acyl derivatives are extendable. In a typical scenario, an acyl group bearing a chiral auxiliary would be attached to the dihydropyridone nitrogen. The resulting chiral N-acyldihydropyridone can then react with a dienophile, with the chiral auxiliary directing the stereochemical outcome of the reaction. Subsequent removal of the auxiliary and the acyl group would provide access to enantioenriched cyclohexene (B86901) derivatives, which are versatile intermediates for the synthesis of complex molecules, including natural products. The butyl group in this compound could be envisioned as being introduced after such a key stereocenter-setting step.

This compound and Pyridone Systems in Catalysis

The electronic properties of the pyridone ring, featuring both a Lewis basic nitrogen and a polar carbonyl group, make it an interesting candidate for applications in catalysis. Both as a ligand for transition metals and as an organocatalyst, the pyridone moiety can facilitate a variety of chemical transformations.

Application as Ligands in Transition Metal-Catalyzed Transformations

Pyridone derivatives have been successfully employed as ligands in transition metal-catalyzed reactions. rsc.orgnih.govresearchgate.netnih.govwikipedia.org The nitrogen and oxygen atoms of the pyridone ring can coordinate to a metal center, influencing its electronic properties and reactivity. While specific examples detailing this compound as a ligand are not extensively reported, the broader class of pyridone-containing ligands has shown significant utility. For instance, pyridonate ligands have been used in iridium-catalyzed dehydrogenation reactions and in rhodium complexes for various catalytic transformations. rsc.orgacs.org The N-butyl group in this compound could modulate the steric and electronic environment of the metal center, potentially leading to enhanced catalytic activity or selectivity. The development of new ligands is crucial for advancing transition metal catalysis, and the this compound scaffold offers a tunable platform for ligand design. azom.comnih.govresearchgate.net

Table 1: Examples of Pyridone-Based Ligands in Transition Metal Catalysis

| Catalyst System | Reaction Type | Reference |

|---|---|---|

| Iridium(III) with κ¹-N-2-pyridinol ligand | Dehydrogenation of secondary alcohols | rsc.org |

| Rhodium complexes with pyridone-like ligands | Alkyne dimerization | acs.org |

Polymeric Pyridone Derivatives as Supported Catalysts and Reagents

The immobilization of catalytically active species onto a polymeric backbone offers significant advantages, including ease of separation, potential for recyclability, and improved catalyst stability. Polymeric derivatives of pyridones, particularly those analogous to poly(4-vinylpyridine) (P4VP), serve as highly effective supports for a variety of catalysts and reagents. researchgate.netsemanticscholar.org The nitrogen atom within the pyridone ring acts as a potent coordination site for metal ions or as a basic site to catalyze organic reactions. polysciences.com

Cross-linked poly(4-vinylpyridine) is a commercially available and extensively studied polymer support due to its straightforward preparation, non-hygroscopic nature, and high accessibility of its functional pyridine (B92270) groups. researchgate.netingentaconnect.com These polymers can be functionalized to create heterogeneous catalysts for a wide array of chemical transformations. For instance, P4VP has been used as a support for:

Metal Nanoparticles: Palladium nanoparticles supported on porous organic polymers containing pyridine moieties have demonstrated high efficacy as recyclable catalysts in cross-coupling reactions like the Suzuki and Heck reactions. nih.govmdpi.com

Metal Complexes: Oxidovanadium(IV) complexes immobilized on chloromethylated polystyrene have been successfully employed as recyclable catalysts for the one-pot synthesis of biologically active 2,4,5-trisubstituted-1H-imidazoles. mdpi.com

Organocatalysts: The basic nitrogen of the pyridine ring allows the polymer itself to act as a solid base catalyst, facilitating various organic transformations. ingentaconnect.com Copolymers containing 4-(diallylamino)pyridine (B8324606) units have proven to be highly effective catalysts for esterolysis reactions. acs.org

The utility of these polymeric systems stems from the ability to create a specific microenvironment around the catalytic site, which can enhance reaction rates and selectivity. acs.org The straightforward separation of these solid-supported catalysts from the reaction mixture simplifies product purification and reduces waste, aligning with the principles of green chemistry. The conceptual framework established with polymers like P4VP strongly suggests that polymers incorporating the this compound unit would exhibit similar valuable properties as robust, recyclable catalyst supports.

| Polymer Support | Active Catalytic Species | Application | Key Advantages |

|---|---|---|---|

| Poly(4-vinylpyridine) | Iodine | Chemical fixation of CO2 into cyclic carbonates semanticscholar.org | Eco-friendly, reusable, heterogeneous |

| Poly(4-vinylpyridine) Spheres | Fe(III) | Benzylic oxidation semanticscholar.org | Efficient, reusable |

| Copolymers with 4-(diallylamino)pyridine | Pyridine Nitrogen | Esterolysis of p-nitrophenyl caproate acs.org | Higher activity than low molecular weight analogues |

| Chloromethylated Polystyrene | Oxidovanadium(IV) Complex | Synthesis of 2,4,5-triphenyl-1H-imidazole derivatives mdpi.com | Recyclable up to five cycles, high yield |

| Porous Organic Polymer | Palladium (Pd) | Heck and Suzuki cross-coupling reactions nih.gov | High efficiency, recyclability |

Contribution to Advanced Materials Development

The unique electronic and structural characteristics of the 4-pyridone scaffold make it a valuable building block for the design of novel functional materials. Its capacity for hydrogen bonding, metal coordination, and participation in conjugated π-systems allows for its incorporation into fluorescent materials and complex supramolecular architectures.

Fluorescent Organic Materials Based on Pyridone Structures

Pyridone derivatives are a significant class of fluorophores with applications in optoelectronic devices and biological imaging. manipal.eduresearchgate.net The photophysical properties of these molecules, such as their absorption and emission wavelengths and fluorescence quantum yields, can be precisely tuned through chemical modification. cgu.edu.twresearchgate.net

The fluorescence in pyridone-based compounds often arises from intramolecular charge transfer (ICT) states, which can be highly sensitive to the surrounding environment. acs.org This sensitivity leads to phenomena like solvatochromism, where the color of the emitted light changes with the polarity of the solvent. For example, certain 2-pyridone derivatives display intense blue-green fluorescence in nonpolar solvents with high quantum yields (φ = 0.80–0.92) but show shifts in emission in polar solvents. cgu.edu.twresearchgate.net

Structural modifications that alter the electron-donating or electron-withdrawing nature of substituents on the pyridone ring are a primary strategy for tuning optical properties. researchgate.net Introducing electron-donating groups can increase the electron density of the π-system, often leading to a red-shift (a shift to longer wavelengths) in both absorption and emission spectra. Conversely, electron-withdrawing groups can have the opposite effect. Furthermore, some pyridone derivatives have been designed to exhibit aggregation-induced emission enhancement (AIEE), a phenomenon where the molecules are non-emissive in dilute solutions but become highly fluorescent in an aggregated state. researchgate.net This property is particularly valuable for applications in solid-state lighting and sensing.

| Compound Class | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Quantum Yield (Φ) | Solvent/State |

|---|---|---|---|---|

| 6-(4-dialkylamino)phenyl-2-pyridones cgu.edu.twresearchgate.net | ~380-450 | ~450-550 | 0.83-0.94 | Dichloromethane |

| N-methyl-4-((pyridin-2-yl)amino)-maleimides researchgate.net | ~400-450 | ~500-550 | Exhibits AIEE | Aqueous media |

| Pyridine Carbonitrile Derivatives manipal.edu | ~323-379 | ~385-487 | Not specified | Solution State |

| 2-Amino-6-phenylpyridine-3,4-dicarboxylates nih.gov | ~270 | ~480 | 0.31-0.44 | Ethanol |

| 3-Hydroxy-4-pyridinone Derivatives nih.gov | ~350-380 | ~450-550 | Not specified | Designed for amyloid-beta interaction |

Supramolecular Assemblies and Coordinative Polymers Involving Pyridones

Supramolecular chemistry involves the design of complex chemical systems held together by non-covalent interactions, such as hydrogen bonding and metal-ligand coordination. The 4-pyridone moiety is an excellent candidate for constructing such assemblies. It can act as both a hydrogen bond donor (N-H) and acceptor (C=O), and its tautomeric form, 4-hydroxypyridine (B47283), provides alternative interaction sites. wikipedia.orgrsc.org

In the field of coordination polymers and metal-organic frameworks (MOFs), pyridone and pyridine-based ligands are widely used to link metal centers into one-, two-, or three-dimensional networks. wikipedia.orgacs.org The nitrogen atom of the pyridine ring is a classic Lewis basic site for coordinating to a wide variety of metal ions. rsc.org The final structure and properties of these materials are dictated by the coordination geometry of the metal ion, the structure of the pyridone-containing ligand, and the presence of other coordinating species or counter-ions. acs.orgrsc.org

Research has demonstrated the ability of dipyridone ligands to form predictable hydrogen-bonded patterns and to coordinate with metal ions like Co(II) to create two-dimensional coordination polymers. rsc.org Furthermore, the properties of MOFs containing pyridine groups can be tuned post-synthesis. For example, N-alkylation of the pyridine sites within a MOF can convert a neutral framework into a cationic one, enhancing its affinity for anionic molecules and increasing CO2 uptake. researchgate.netrsc.org A notable example demonstrated the formation of a supramolecular network through the coordination of poly(n-butyl acrylate-co-4-vinylpyridine) with a porphyrin-functionalized copolymer, illustrating a "velcro-like" interaction between polymer chains driven by metal-ligand coordination. researchgate.net This highlights how polymers incorporating N-substituted pyridine units, akin to this compound, can be used to build complex, functional macromolecular assemblies.

| Ligand | Metal Ion(s) | Resulting Structure/Dimensionality | Reference |

|---|---|---|---|

| 4,4'-(Pyridine-3,5-diyl)dibenzoic acid | Mn(II) | 2D Coordination Polymer | acs.org |

| 4,4'-(Pyridine-3,5-diyl)dibenzoic acid | Co(II), Ni(II) | Isomorphous 2D Coordination Polymers | acs.org |

| 1H,1'H-[3,3']Bipyridinyl-6,6'-dione | Co(II) | 2D Coordination Polymer | rsc.org |

| 4-((pyridin-4-ylthio)methyl)pyridine | Ag(I) | 1D Chains, 2D and 3D Networks | rsc.org |

| 2,2'-bipyridine-4,4'-dicarboxylic acid | Zr(IV) | 3D Metal-Organic Framework (UiO-67-type) | rsc.org |

Q & A

Q. What are the common synthetic routes for N-butyl-4-pyridone, and how can reaction conditions be optimized?

this compound can be synthesized via nucleophilic substitution or condensation reactions. For example, substituting a halogen or hydroxyl group at the 4-position of pyridone with n-butyl groups under reflux conditions with catalysts like potassium carbonate. Optimization involves adjusting solvent polarity (e.g., DMF or acetonitrile), temperature (80–120°C), and stoichiometric ratios of reactants. Characterization via melting point analysis and IR spectroscopy ensures product purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Key techniques include:

- 1H NMR : Identifies proton environments (e.g., δ 1.2–1.6 ppm for n-butyl protons).

- IR spectroscopy : Detects carbonyl (C=O) stretches near 1650–1700 cm⁻¹.

- Melting point analysis : Validates crystallinity (e.g., 268–287°C ranges observed in analogous pyridones). Cross-referencing with pharmacopeial standards (e.g., USP protocols for pyridine derivatives) ensures accuracy .

Advanced Research Questions

Q. How should researchers resolve contradictions in spectral data during structural elucidation?

Contradictions (e.g., unexpected NMR shifts or IR absorptions) require cross-validation via:

- Mass spectrometry (HRMS) : Confirms molecular ion peaks.

- X-ray crystallography : Provides definitive bond-length data.

- Computational modeling : DFT calculations predict spectral patterns for comparison. Iterative refinement and literature benchmarking (e.g., analogous pyridone derivatives) mitigate errors .

Q. What methodological approaches optimize reaction yields for this compound in scaled-up syntheses?

Employ Design of Experiments (DoE) to evaluate variables:

Q. How can the stability of this compound be assessed under varying pH and temperature conditions?

Conduct accelerated stability studies:

Q. What interdisciplinary applications exist for this compound in medicinal chemistry?

Potential uses include:

- Enzyme inhibition assays : Test binding affinity to kinases or proteases.

- Molecular docking studies : Simulate interactions with target proteins (e.g., SARS-CoV-2 main protease).

- In vitro toxicity screening : Assess cytotoxicity in human cell lines (e.g., HepG2). Collaborative frameworks integrating synthetic chemistry and bioassays are critical .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.